Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-
Description
Significance of the Naphtho[2,3-b]furan-4,9-dione (B1206112) Structural Motif
The Naphtho[2,3-b]furan-4,9-dione structural motif is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility has been demonstrated by the diverse biological activities associated with compounds containing this core, including antitumor, cytotoxic, antiviral, and antimicrobial properties. nih.govmdpi.com The quinone moiety is a key contributor to this bioactivity, as it can participate in redox cycling to generate reactive oxygen species (ROS), which can induce cellular damage and apoptosis in cancer cells. Furthermore, the fused furan (B31954) ring and the potential for substitution at various positions on the tricycle provide opportunities for chemists to fine-tune the molecule's electronic and steric properties, thereby optimizing its interaction with specific biological targets.
The significance of this structural motif is underscored by its presence in a number of natural products with demonstrated therapeutic potential. The ongoing synthesis of novel analogs, such as Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, is a testament to the continued interest in harnessing the therapeutic potential of this versatile chemical scaffold. mdpi.com
Positioning of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- within Related Chemical Classes
Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- belongs to the broader class of compounds known as furanonaphthoquinones. This class is a subset of naphthoquinones, which are themselves derivatives of naphthalene (B1677914). The defining feature of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- is the fusion of a furan ring at the 2,3-position of the naphthoquinone core and the presence of a phenyl substituent at the 2-position of the furan ring.
Compared to the parent Naphtho[2,3-b]furan-4,9-dione, the 2-phenyl- derivative possesses an additional aromatic ring, which can influence its physicochemical properties, such as solubility, lipophilicity, and potential for pi-pi stacking interactions with biological macromolecules. Within the class of 2-substituted Naphtho[2,3-b]furan-4,9-diones, the nature of the substituent at the 2-position has been shown to be a critical determinant of biological activity. nih.gov For instance, studies on various 2-substituted analogs have revealed that the introduction of different functional groups can significantly impact their cytotoxic potency. nih.govresearchgate.net
The biological activity of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- can also be compared to other classes of quinones, such as anthracyclines (e.g., doxorubicin), which are well-established anticancer agents. While both classes of compounds contain a quinone moiety and are believed to exert their effects in part through the generation of ROS, the presence of the furan ring and the phenyl substituent in Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- distinguishes it structurally and may lead to a different pharmacological profile.
A recent, efficient method for the synthesis of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- involves a visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinone (B1674593) and phenylacetylene (B144264). mdpi.com This reaction proceeds with high regioselectivity, affording the desired product in good yield. mdpi.com The characterization of the resulting yellow solid confirms its molecular structure. mdpi.com
| Property | Value |
| Molecular Formula | C₁₈H₁₀O₃ |
| Appearance | Yellow solid |
| Yield | 75% |
| Melting Point | 244–247 °C |
| HRMS (ESI), m/z | calcd 275.0803 for C₁₈H₁₁O₃ [M + H]⁺, found 275.0807 |
This table is based on data from a visible-light-mediated synthesis. mdpi.com
While specific data on the anticancer and antimicrobial activity of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- is not extensively available, studies on closely related compounds provide valuable insights into its potential. For example, a study on a series of 2-substituted naphtho[2,3-b]furan-4,9-diones demonstrated that the parent compound and most of its derivatives exhibited cytotoxic activity against KB cells. nih.gov Another study on a different set of derivatives found that some compounds displayed potent and broad-spectrum antimicrobial activities. The following tables summarize findings for related compounds.
Cytotoxic Activity of Selected 2-Substituted Naphtho[2,3-b]furan-4,9-diones against KB Cells
| Compound | ED₅₀ (µg/mL) |
| 2-Formylnaphtho[2,3-b]furan-4,9-dione | 0.09 |
| Naphtho[2,3-b]furan-4,9-dione (parent compound) | 1.3 |
| 2-Acetylnaphtho[2,3-b]furan-4,9-dione | 1.6 |
| 2-Hydroxymethylnaphtho[2,3-b]furan-4,9-dione | 2.5 |
| 2-Methoxymethylnaphtho[2,3-b]furan-4,9-dione | 3.8 |
Data from a study on the cytotoxic activity of 2-substituted naphtho[2,3-b]furan-4,9-diones. nih.gov
Antimicrobial Activity of a Fluorine-Containing Naphtho[2,3-b]furan-4,9-dione Derivative (NQ008)
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.78 |
| Methicillin-resistant Staphylococcus aureus ATCC 33591 | 1.56 |
| Enterococcus faecalis ATCC 29212 | 3.13 |
| Escherichia coli ATCC 25922 | 6.25 |
| Pseudomonas aeruginosa ATCC 27853 | 12.5 |
| Candida albicans ATCC 90028 | 3.13 |
This table presents the Minimum Inhibitory Concentration (MIC) of a fluorine-containing derivative, highlighting the potential of this chemical class.
Further research is warranted to specifically evaluate the anticancer and antimicrobial properties of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- and to establish a clear structure-activity relationship for this particular derivative.
Structure
3D Structure
Properties
CAS No. |
62452-63-5 |
|---|---|
Molecular Formula |
C18H10O3 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-phenylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C18H10O3/c19-16-12-8-4-5-9-13(12)17(20)18-14(16)10-15(21-18)11-6-2-1-3-7-11/h1-10H |
InChI Key |
QEJPDQORSRNNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Synthetic Methodologies for Naphtho 2,3 B Furan 4,9 Dione, 2 Phenyl and Its Analogues
Visible-Light-Mediated Cycloaddition Strategies
The use of visible light as a sustainable and green energy source has revolutionized the synthesis of complex organic molecules. bohrium.com For the construction of the naphtho[2,3-b]furan-4,9-dione (B1206112) skeleton, photochemical methods provide a powerful and environmentally benign alternative to traditional thermal reactions. mdpi.com These strategies often proceed under mild conditions without the need for harsh reagents or metal catalysts. bohrium.com
[3+2] Cycloaddition Reactions in Naphtho[2,3-b]furan-4,9-dione Synthesis
A highly efficient and concise method for synthesizing naphtho[2,3-b]furan-4,9-diones involves the visible-light-mediated [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones with phenylacetylenes. mdpi.combohrium.com This reaction is typically conducted under the irradiation of blue LEDs (around 460 nm) in a solvent like acetonitrile (B52724). mdpi.comnih.gov A key advantage of this protocol is its simplicity, as it proceeds without the need for any bases, metals, ligands, or other catalysts. bohrium.comresearchgate.net The reaction brings together 2-hydroxy-1,4-naphthoquinone (B1674593) and an alkyne, such as phenylacetylene (B144264), to directly form the desired 2-phenylnaphtho[2,3-b]furan-4,9-dione. mdpi.com The process is generally completed within a few hours, delivering the target compounds in good yields. mdpi.comnih.gov
The scope of this photochemical reaction is broad, accommodating various substituted 2-hydroxy-1,4-naphthoquinones and alkynes. researchgate.net This versatility allows for the generation of a diverse library of naphtho[2,3-b]furan-4,9-dione derivatives. mdpi.comnih.gov
Regioselectivity and Functional Group Tolerance in Photochemical Syntheses
The visible-light-mediated [3+2] cycloaddition exhibits excellent regioselectivity. mdpi.comnih.gov In the reaction between 2-hydroxy-1,4-naphthoquinone and phenylacetylene, the 2-phenyl-substituted isomer is formed exclusively, with no detection of the corresponding 3-phenyl isomer. mdpi.com The definitive structure and regiochemistry have been confirmed through single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net
This photochemical approach also demonstrates remarkable tolerance to a wide range of functional groups on both the naphthoquinone and the alkyne components. mdpi.comnih.gov Various substituents, including electron-donating and electron-withdrawing groups on the phenylacetylene, are well-tolerated, leading to the corresponding products in good yields. mdpi.com Similarly, the reaction is compatible with substituted styrenes, which leads to the formation of dihydronaphtho[2,3-b]furan-4,9-diones. nih.gov This high degree of functional group compatibility makes the method a powerful tool for creating structural diversity in this class of compounds for potential applications in drug discovery. mdpi.comnih.gov
Table 1: Examples of Synthesized Naphtho[2,3-b]furan-4,9-dione Analogues via Photochemical [3+2] Cycloaddition mdpi.com
| Entry | Phenylacetylene Substituent | Product | Yield (%) |
|---|---|---|---|
| 1 | H | 2-Phenylnaphtho[2,3-b]furan-4,9-dione | 82 |
| 2 | 4-CH₃ | 2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione | 85 |
| 3 | 4-OCH₃ | 2-(4-Methoxyphenyl)naphtho[2,3-b]furan-4,9-dione | 78 |
| 4 | 4-F | 2-(4-Fluorophenyl)naphtho[2,3-b]furan-4,9-dione | 80 |
| 5 | 4-Cl | 2-(4-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione | 81 |
| 6 | 4-Br | 2-(4-Bromophenyl)naphtho[2,3-b]furan-4,9-dione | 79 |
| 7 | 4-CF₃ | 2-(4-(Trifluoromethyl)phenyl)naphtho[2,3-b]furan-4,9-dione | 75 |
| 8 | 4-Propyl | 2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione | 80 |
Annulation Approaches for Naphtho[2,3-b]furan-4,9-dione Scaffold Construction
Annulation, or ring-forming, reactions provide a direct and convergent pathway to the naphtho[2,3-b]furan-4,9-dione core. These methods often involve the construction of the furan (B31954) ring onto a pre-existing naphthoquinone moiety through various cyclization strategies.
Domino Reactions involving 2-Hydroxynaphthalene-1,4-dione and Nitroalkenes
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. An effective protocol for the synthesis of 3-phenylnaphtho[2,3-b]furan-4,9-diones utilizes a domino reaction between 2-hydroxynaphthalene-1,4-dione and α-bromonitroalkenes. researchgate.net This process, conducted under aqueous-mediated conditions at elevated temperatures with a base like sodium acetate, furnishes the desired products in moderate to good yields. researchgate.net
Another variation involves a three-component domino reaction between 2-hydroxy-1,4-naphthoquinone, β-nitrostyrenes, and ammonium (B1175870) acetate. researchgate.net This method leads to the formation of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-diones. A notable feature of this transformation is the conversion of the nitro group into an amino group without the need for an external reducing agent. researchgate.net
N-Iodosuccinimide (NIS)-Induced Enone Difunctionalization
An efficient synthesis of the naphtho[2,3-b]furan-4,9-dione scaffold has been developed using N-Iodosuccinimide (NIS) to induce the difunctionalization of enones. researchgate.net This reaction proceeds through a sequence involving a Michael addition, followed by an intramolecular oxidative cyclization and subsequent dehydrogenative aromatization. researchgate.net This strategy effectively forms new C-C and C-O bonds at the α- and β-positions of the enone, respectively, leading to the construction of the furan ring fused to the naphthoquinone core. researchgate.net The methodology is robust, with various enones being compatible with the reaction conditions, affording the corresponding products in moderate to excellent yields. researchgate.net
Multi-Component Condensation Reactions for Linear Naphthofurans
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex structures from simple starting materials in a single step. A highly regioselective three-component condensation reaction provides one-pot access to linear naphtho[2,3-b]furan-4,9-dione derivatives. researchgate.net This reaction involves 2-hydroxy-1,4-naphthoquinone, various aldehydes, and isocyanides. researchgate.net The method is lauded for its good yields, high regioselectivity, and the use of readily available substrates. researchgate.net This approach represents an efficient pathway for the synthesis of the linear naphtho[2,3-b]furan-4,9-dione ring system through the formation of three new bonds in a single operation. researchgate.net
Table 2: Summary of Annulation Strategies
| Section | Method | Key Reactants | Key Features |
|---|---|---|---|
| 2.2.1 | Domino Reaction | 2-Hydroxynaphthalene-1,4-dione, Nitroalkenes | Aqueous media, formation of 3-phenyl or 2-amino derivatives. researchgate.net |
| 2.2.2 | NIS-Induced Difunctionalization | 2-Hydroxy-1,4-naphthoquinones, Enones | Sequential Michael addition, oxidative cyclization, and aromatization. researchgate.net |
| 2.2.3 | Multi-Component Reaction | 2-Hydroxy-1,4-naphthoquinone, Aldehydes, Isocyanides | High regioselectivity, one-pot synthesis, formation of three new bonds. researchgate.net |
Cyclization Reactions utilizing Enamines
The reaction of 2-hydroxy-1,4-naphthoquinone with enamines provides a route to naphtho[2,3-b]furan-4,9-dione derivatives. This method involves the nucleophilic attack of the enamine on the naphthoquinone core, followed by cyclization and subsequent elimination to form the furan ring.
One proposed mechanism for this transformation involves the initial nucleophilic attack of the enamine on the quinone at the 2- and 3-positions. This can lead to the formation of intermediate adducts which then undergo cyclization to furnish the final 2,3-disubstituted naphtho[2,3-b]furan-4,9-dione derivatives. rsc.org For instance, the reaction of 2-hydroxy-1,4-naphthoquinones with enamines derived from various ketones in refluxing toluene (B28343) has been shown to afford the corresponding naphtho[2,3-b]furan-4,9-dione derivatives in moderate to good yields over 7–24 hours. rsc.org
While direct examples for the synthesis of 2-phenyl-naphtho[2,3-b]furan-4,9-dione using this specific enamine route are not detailed in the provided context, the general applicability of this thermal cyclization with enamines suggests its potential as a synthetic strategy. nih.govresearchgate.net
Direct C,O-Dialkylation of β-Dicarbonyl Compounds with Naphthoquinones
A direct, one-pot synthesis of naphtho[2,3-b]furan-4,9-dione derivatives has been achieved through the C,O-dialkylation of β-dicarbonyl compounds with 2,3-dichloro-1,4-naphthoquinone. researchgate.net This base-promoted reaction offers an efficient route to 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones. researchgate.net
The reaction proceeds by the treatment of a β-dicarbonyl compound with a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile or acetone. researchgate.net The resulting enolate then acts as a nucleophile, attacking the 2,3-dichloro-1,4-naphthoquinone. A subsequent intramolecular O-alkylation leads to the formation of the furan ring. This method is advantageous due to its one-pot nature and the use of readily available starting materials. researchgate.net
An example of this methodology is the reaction of various β-dicarbonyl compounds with 2,3-dichloro-1,4-naphthoquinone, which results in moderate to high yields of the corresponding naphtho[2,3-b]furan-4,9-dione derivatives. researchgate.net
Table 1: Synthesis of Naphtho[2,3-b]furan-4,9-dione Derivatives via C,O-Dialkylation
| β-Dicarbonyl Compound | Product | Yield (%) |
| Acetylacetone | 2-Methyl-3-acetyl-naphtho[2,3-b]furan-4,9-dione | 85 |
| Ethyl acetoacetate | 2-Methyl-3-ethoxycarbonyl-naphtho[2,3-b]furan-4,9-dione | 88 |
| Diethyl malonate | 2-Ethoxy-3-ethoxycarbonyl-naphtho[2,3-b]furan-4,9-dione | 75 |
| Dimedone | 2,2-Dimethyl-2,3-dihydro-5-hydroxy-naphtho[2,3-b]furan-4,9-dione | 92 |
Data sourced from a study on the direct one-pot synthesis of naphtho[2,3-b]furan-4,9-dione derivatives. researchgate.net
Metal-Catalyzed Synthetic Pathways
Modern organic synthesis heavily relies on metal-catalyzed reactions to achieve high efficiency and selectivity. The construction of the naphtho[2,3-b]furan-4,9-dione skeleton has also benefited from such advancements, with palladium and cerium-based catalysts playing a significant role.
Palladium-Catalyzed Reverse Hydrogenolysis for Furan Ring Formation
A novel and environmentally friendly approach for the synthesis of naphtho[2,3-b]furan-4,9-diones involves a palladium-catalyzed reverse hydrogenolysis process. rsc.org This method facilitates the coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired fused furan ring system and hydrogen gas as the only byproduct. rsc.orgresearchgate.net
The reaction is catalyzed by commercially available palladium on carbon (Pd/C) and notably proceeds without the need for external oxidants or hydrogen acceptors, making it an intrinsically waste-free process. rsc.org This strategy provides a direct and atom-economical route to functionalized naphtho[2,3-b]furan-4,9-diones. rsc.org
Cerric Ammonium Nitrate (B79036) (CAN) Mediated Oxidative Cycloadditions
Cerric ammonium nitrate (CAN) has been employed as an effective oxidant for the synthesis of furonaphthoquinones. One of the key strategies involves the CAN-mediated oxidative cycloaddition of 2-hydroxy-1,4-naphthoquinones with enol ethers. nih.govresearchgate.net This reaction provides a direct pathway to the naphtho[2,3-b]furan-4,9-dione core.
The proposed mechanism involves the oxidation of the hydroquinone (B1673460) tautomer of 2-hydroxy-1,4-naphthoquinone by CAN to generate a reactive radical cation intermediate. This intermediate then undergoes a [3+2] cycloaddition with the enol ether, followed by subsequent oxidation and aromatization to yield the final product. This method is particularly useful for accessing a variety of substituted naphtho[2,3-b]furan-4,9-diones.
Advanced Transformations and Derivatizations leading to Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-
The synthesis of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- can also be achieved through the modification of pre-synthesized precursors. A key transformation in this regard is the dehydrogenation of a saturated or partially saturated furan ring.
Dehydrogenation of 2-phenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione Precursors
The direct precursor to Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- is often its 2,3-dihydro derivative, 2-phenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione. This dihydro compound can be synthesized through various methods, including a visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinone and styrene. nih.gov
Once the 2-phenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione precursor is obtained, the final step is a dehydrogenation reaction to introduce the double bond in the furan ring and achieve the fully aromatic naphtho[2,3-b]furan-4,9-dione system. While specific conditions for this dehydrogenation step are not extensively detailed in the provided search results, common dehydrogenating agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or elemental sulfur at high temperatures are typically employed for such transformations in heterocyclic chemistry.
The synthesis of various substituted 2-phenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione precursors has been reported with good yields. nih.gov
Table 2: Synthesis of 2-Aryl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione Precursors
| Aryl Substituent at C-2 | Yield (%) |
| Phenyl | 78 |
| 4-Chlorophenyl | 75 |
| 4-(tert-Butyl)phenyl | 66 |
| 2,2-Diphenyl | 72 |
Data represents yields for the synthesis of the dihydro precursors via a visible-light-mediated [3+2] cycloaddition. nih.gov
Reactions involving Thio-substituted Naphthoquinones
The direct synthesis of 2-phenyl-naphtho[2,3-b]furan-4,9-dione from thio-substituted naphthoquinones is not a prominently documented pathway in the scientific literature. However, the reactivity of thio-substituted naphthoquinones suggests potential multi-step synthetic routes. Thia-Michael type addition reactions are characteristic of these compounds, where a thiol, such as N-acetyl-L-cysteine, adds to the quinone ring. This reaction proceeds via a 1,4-addition to the α,β-unsaturated system of the quinone, leading to a hydroquinone intermediate that can be subsequently oxidized.
While this reactivity is primarily exploited for creating carbon-sulfur bonds, it could conceivably be part of a more extended synthesis. For instance, a thio-substituted naphthoquinone could be envisioned as a precursor where the sulfur-containing group acts as a leaving group in a subsequent cyclization step or is chemically transformed to facilitate the formation of the furan ring. Such a multi-step process would likely involve the initial introduction of a two-carbon unit, followed by an intramolecular cyclization to construct the furan moiety. However, established and more direct synthetic methods are generally favored for the synthesis of the target compound.
Approaches for Introducing Phenyl and Substituted Phenyl Moieties
Several effective methods have been developed for the introduction of phenyl and substituted phenyl groups at the 2-position of the naphtho[2,3-b]furan-4,9-dione core. These approaches often start from readily available precursors like 2-hydroxy-1,4-naphthoquinone.
One notable and environmentally friendly method is the visible-light-mediated [3+2] cycloaddition reaction. mdpi.comnih.gov In this approach, 2-hydroxy-1,4-naphthoquinone reacts with various phenylacetylenes under irradiation with blue LEDs. mdpi.com This reaction proceeds without the need for metal catalysts, bases, or ligands, offering a green and efficient route to the desired products in good yields. mdpi.com The reaction demonstrates excellent regioselectivity and tolerance for a range of functional groups on the phenylacetylene. mdpi.com
Another significant strategy is the palladium-catalyzed reverse hydrogenolysis. rsc.org This method involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins, catalyzed by palladium on carbon (Pd/C), to produce the naphtho[2,3-b]furan-4,9-dione derivatives. rsc.org This process is waste-free as it does not require oxidants or hydrogen acceptors. rsc.org
Furthermore, domino reactions of α-bromonitroalkenes with 2-hydroxynaphthalene-1,4-dione have been developed for the synthesis of 3-phenylnaphtho[2,3-b]furan-4,9-diones. researchgate.net This approach is notable for its efficiency and use of aqueous media. researchgate.net
The table below summarizes the synthesis of 2-Phenylnaphtho[2,3-b]furan-4,9-dione and a substituted analogue via a visible-light-mediated cycloaddition reaction. mdpi.com
| Compound Name | Structure | Reactants | Conditions | Yield (%) |
| 2-Phenylnaphtho[2,3-b]furan-4,9-dione | ![]() | 2-hydroxy-1,4-naphthoquinone, Phenylacetylene | Blue LEDs, Acetonitrile | 75 |
| 2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione | ![]() | 2-hydroxy-1,4-naphthoquinone, 1-Ethynyl-4-methylbenzene | Blue LEDs, Acetonitrile | 77 |
These modern synthetic methods provide versatile and efficient pathways for accessing 2-phenyl-naphtho[2,3-b]furan-4,9-dione and its derivatives, which are valuable scaffolds for further chemical exploration and drug discovery.
Reaction Mechanisms and Mechanistic Elucidation Studies
Mechanistic Pathways of Cycloaddition Reactions
Cycloaddition reactions, particularly those involving photochemical methods, offer an efficient and environmentally benign route to 2-phenyl-naphtho[2,3-b]furan-4,9-dione. These reactions are often characterized by the involvement of radical intermediates and proceed through a stepwise mechanism.
Radical Intermediates in Visible-Light Photoredox Catalysis
The visible-light-mediated synthesis of naphtho[2,3-b]furan-4,9-diones, including the 2-phenyl derivative, from 2-hydroxy-1,4-naphthoquinones and phenylacetylenes proceeds without the need for external photosensitizers, bases, or metal catalysts. The reaction is initiated by the irradiation of 2-hydroxy-1,4-naphthoquinone (B1674593) with blue LEDs. researchgate.netmdpi.comnih.gov
The proposed mechanism commences with the photoexcitation of 2-hydroxy-1,4-naphthoquinone (Lawsone) to its triplet excited state. This excited species is a key intermediate that initiates the subsequent radical cascade. The reaction is believed to proceed via tautomeric excited triplets, which then react with the alkyne. This interaction leads to the formation of a 1,5-biradical intermediate. The generation of this biradical species is a critical step that dictates the regioselectivity of the final product.
Detailed Analysis of [3+2] Cycloaddition Pathways to Furan (B31954) Rings
Following the formation of the 1,5-biradical intermediate, the reaction proceeds through an intramolecular [3+2] cycloaddition. This cyclization step results in the formation of a hydroquinone (B1673460) intermediate. The regioselectivity of this cycloaddition is noteworthy, yielding exclusively the 2-phenyl-substituted product when phenylacetylene (B144264) is used as the starting material. This high regioselectivity is a significant advantage of this synthetic method.
Ionic and Concerted Mechanisms in Annulation Reactions
Annulation reactions, particularly those promoted by bases, provide an alternative synthetic strategy to access the naphtho[2,3-b]furan-4,9-dione (B1206112) core structure. These reactions typically proceed through ionic intermediates and can involve domino processes that efficiently construct the heterocyclic ring system in a single operational step.
Base-Promoted Cyclizations and Domino Processes
Base-promoted reactions are a cornerstone in the synthesis of furan derivatives. In the context of producing naphtho[2,3-b]furan-4,9-diones, these reactions often proceed via a domino sequence. For instance, the reaction of 2-hydroxy-1,4-naphthoquinone with various electrophiles in the presence of a base can initiate a cascade of reactions.
A common mechanistic theme involves an initial Michael addition of the deprotonated 2-hydroxy-1,4-naphthoquinone to an activated alkene or alkyne. This is then followed by an intramolecular cyclization. For example, in domino reactions involving α-bromonitroalkenes, a Michael addition product is first formed, which then undergoes further transformations. Although not a direct synthesis of the 2-phenyl derivative from phenylacetylene, these domino reactions highlight the utility of base-promoted strategies. rsc.org They underscore the nucleophilic character of the lawsone anion and its propensity to engage in conjugate additions, which is a key step in many annulation strategies.
Nucleophilic Addition and Displacement Pathways
The synthesis of the furan ring in 2-phenyl-naphtho[2,3-b]furan-4,9-dione can also be envisaged through nucleophilic addition and displacement pathways. In a general sense, a base can deprotonate the hydroxyl group of 2-hydroxy-1,4-naphthoquinone, forming a nucleophilic oxygen anion. This nucleophile can then attack a suitable electrophile.
In a hypothetical base-promoted reaction with a phenylacetylene derivative bearing a leaving group, the mechanism could involve an initial nucleophilic attack of the lawsone anion on the alkyne, followed by an intramolecular cyclization. While specific literature detailing this exact mechanism for the 2-phenyl derivative is sparse, the principles of nucleophilic addition to alkynes followed by cyclization are well-established in furan synthesis. The reaction of 2,3-dichloro-1,4-naphthoquinone with β-dicarbonyl compounds, for instance, proceeds through C,O-dialkylation, which involves nucleophilic attack and subsequent cyclization to form substituted naphtho[2,3-b]furan-4,9-diones. researchgate.net
Catalytic Reaction Mechanisms
Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems, including 2-phenyl-naphtho[2,3-b]furan-4,9-dione. Palladium-catalyzed reactions are particularly prominent in this area, enabling efficient and selective bond formations.
One notable example is the palladium-catalyzed reverse hydrogenolysis for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. rsc.orgresearchgate.net While this method is demonstrated with olefins, the underlying principles of palladium catalysis are relevant. More directly applicable is the palladium-catalyzed oxidative annulation of 2-hydroxynaphthalene-1,4-diones with internal alkynes. rsc.org
The catalytic cycle for such a reaction is proposed to begin with the coordination of the palladium catalyst to the alkyne. Subsequently, the deprotonated 2-hydroxy-1,4-naphthoquinone adds to the palladium-activated alkyne. This is followed by a reductive elimination step that forms the furan ring and regenerates the active palladium catalyst. The presence of an oxidant is often necessary to facilitate the regeneration of the catalytically active species. These methods exhibit broad substrate scope and can provide access to a variety of substituted naphtho[2,3-b]furan-4,9-diones with high regioselectivity. rsc.org
Experimental Methodologies for Mechanistic Investigation
Elucidating the complex mechanisms of transition metal-catalyzed reactions requires sophisticated experimental techniques. While specific studies on Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- are scarce, the methodologies described below are standard approaches for investigating such reaction pathways and have been applied to analogous systems.
Isotopic labeling is a powerful tool for tracing the pathways of atoms throughout a chemical reaction. By selectively replacing an atom with one of its isotopes (e.g., hydrogen with deuterium), and analyzing the position of the label in the product or intermediates, crucial mechanistic information can be obtained.
In the context of the synthesis of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, deuterium (B1214612) labeling could be employed to:
Determine the rate-determining step: By measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the unlabeled substrate to that of the labeled substrate (kH/kD), one can infer whether a C-H bond is broken in the rate-determining step. A significant primary KIE (typically > 2) suggests that the C-H bond cleavage is indeed rate-limiting.
Elucidate C-H activation mechanisms: Strategic labeling of different C-H bonds in the starting materials can help identify which specific C-H bond is activated by the metal catalyst.
Trace reaction pathways: Following the fate of the deuterium label in the products and byproducts can provide evidence for or against proposed reaction intermediates and pathways.
For example, in palladium-catalyzed C-H activation/annulation reactions, deuterium labeling has been instrumental in confirming the reversibility of the C-H activation step. nih.gov
In situ spectroscopic techniques allow for the real-time monitoring of a reaction mixture, providing valuable information about the formation and consumption of reactants, intermediates, and products.
Infrared (IR) Spectroscopy: In situ IR spectroscopy is particularly useful for observing changes in functional groups during a reaction. For instance, the formation of metal-carbonyl or metal-hydride complexes, which are often key intermediates in catalytic cycles, can be detected by their characteristic IR absorptions. ReactIR is a commercially available attenuated total reflectance (ATR) FT-IR spectrometer that allows for continuous monitoring of reactions in solution. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can be used to monitor the concentration of species that absorb in the UV-visible range, such as conjugated organic molecules and certain transition metal complexes. Changes in the UV-Vis spectrum can indicate the formation of intermediates or the progress of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy is a powerful tool for identifying transient intermediates and determining their structures. By running the reaction directly in an NMR tube, it is possible to observe the appearance and disappearance of signals corresponding to different species in the reaction mixture.
These in situ techniques, often used in combination, provide a detailed picture of the reaction profile, helping to identify catalyst resting states and short-lived intermediates that are crucial for a complete mechanistic understanding. rsc.orgunito.itornl.gov
Molecular Basis of Biological Activities of Naphtho 2,3 B Furan 4,9 Diones
Antineoplastic and Cytotoxic Mechanisms
The anticancer properties of naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives are attributed to a variety of mechanisms that disrupt cancer cell function and survival. These compounds have demonstrated the ability to induce cell death, inhibit proliferation, and interfere with critical cellular processes in malignant cells.
While direct studies on Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- are limited, the broader class of furanonaphthoquinones has been shown to exert cytotoxic effects through the induction of oxidative stress. This process involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The quinone moiety within the molecular structure is often implicated in redox cycling, a process that can lead to the production of superoxide (B77818) radicals and other ROS. This increase in intracellular ROS disrupts the normal redox balance of the cell, causing oxidative stress, a condition that cancer cells are often more vulnerable to than normal cells.
The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents eliminate malignant cells. Research on derivatives of naphtho[2,3-b]furan-4,9-dione indicates their potential to trigger apoptotic pathways. A crucial event in the initiation of apoptosis is the dissipation of the mitochondrial membrane potential (ΔΨm). The disruption of ΔΨm can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating a cascade of enzymes called caspases that execute the apoptotic program. While specific data for the 2-phenyl derivative is not available, related compounds have been observed to induce these mitochondrial changes, suggesting a common mechanistic pathway for this class of molecules.
Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- and its analogs have been investigated for their ability to inhibit the growth and proliferation of various cancer cell lines. Studies on closely related 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, which share a similar structural backbone, have demonstrated significant cytotoxic activity against human prostate cancer cell lines. nih.gov The viability of cancer cells is often assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. A reduction in cell viability upon treatment with these compounds indicates their potential to interfere with essential cellular functions necessary for cancer cell survival and proliferation.
Table 1: Cytotoxic Activity of a Related 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivative
| Cell Line | Compound | IC50 (µM) after 5 days |
| LNCaP (androgen-dependent prostate cancer) | 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.03 |
| PC3 (androgen-independent prostate cancer) | 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.08 |
Data from a study on a structurally related compound, not Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-. nih.gov
Protein kinases are crucial regulators of a multitude of cellular processes, including cell growth, proliferation, and survival. Their dysregulation is a common feature of cancer, making them attractive targets for anticancer drug development. While there is no specific research available on the inhibition of protein kinase CK2 by Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, the general chemical scaffold of many kinase inhibitors shares features with quinone-containing heterocyclic compounds. The potential for this class of compounds to interact with the ATP-binding pocket of various kinases remains an area of interest for future research.
Antiviral and Antimicrobial Actions
Beyond their anticancer properties, naphtho[2,3-b]furan-4,9-diones have been explored for their potential to combat infectious diseases.
There is a significant need for the development of novel antiviral agents to address both existing and emerging viral threats. The class of naphtho[2,3-b]furan-4,9-diones has been noted for its potential antiviral activities. However, specific studies detailing the efficacy of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- against specific RNA or DNA viruses are not currently available in the scientific literature. General studies on related naphthofuran structures have suggested a potential for antiviral effects, but comprehensive investigations are required to determine the spectrum of activity and the molecular targets of the 2-phenyl derivative within the viral replication cycle. nih.gov
Broad-Spectrum Antimicrobial Properties
Naphtho[2,3-b]furan-4,9-dione derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents. Research into this class of compounds has revealed activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. jst.go.jp The core naphtho[2,3-b]furan-4,9-dione scaffold is a key contributor to their biological activity, and modifications to this structure can modulate their potency and spectrum.
One study synthesized a series of naphtho[2,3-b]furan-4,9-dione derivatives to evaluate their antimicrobial capabilities. Among the synthesized compounds, a fluorine-containing derivative, designated as NQ008, was identified as having potent and broad-spectrum antimicrobial activity. jst.go.jp This compound was effective against Gram-positive bacteria, including the notably resilient methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria and various fungi. jst.go.jp The mode of action for NQ008 was determined to be bactericidal, as indicated by the ratio of its minimum bactericidal concentration (MBC) to its minimum inhibitory concentration (MIC) and through time-kill assays. jst.go.jp Furthermore, studies on drug resistance suggest that NQ008 may delay the development of bacterial resistance. jst.go.jp
While specific data for 2-phenyl-naphtho[2,3-b]furan-4,9-dione is not extensively detailed in the context of broad-spectrum antimicrobial activity, the efficacy of other derivatives highlights the potential of this chemical class. The antimicrobial properties are often attributed to the planar, electron-deficient nature of the quinone ring system, which can intercalate with DNA or generate reactive oxygen species (ROS) that damage cellular components. The addition of different substituents to the furan (B31954) ring, such as the phenyl group in the titular compound, can influence the lipophilicity and electronic properties of the molecule, thereby affecting its uptake and interaction with microbial targets. Further research continues to explore the structure-activity relationships of these compounds to develop more potent and selective antimicrobial agents. jst.go.jpijprajournal.com
Table 1: Antimicrobial Activity of Selected Naphtho[2,3-b]furan-4,9-dione Derivatives This table is representative of the data available on the antimicrobial activities of this class of compounds and is intended for illustrative purposes.
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| NQ008 | Gram-positive bacteria (including MRSA) | Potent, bactericidal | jst.go.jp |
| NQ008 | Gram-negative bacteria | Potent | jst.go.jp |
| NQ008 | Fungi | Potent | jst.go.jp |
| (-)-5-hydroxy-2-(1'-hydoxyethyl)naphtho[2,3-b]furan-4,9-dione | Gram-positive bacteria | Modest to potent | jst.go.jp |
| (-)-5-hydroxy-2-(1'-hydoxyethyl)naphtho[2,3-b]furan-4,9-dione | Fungi | Active | jst.go.jp |
Antiparasitic Efficacy
The antiparasitic properties of naphthoquinones, including the naphtho[2,3-b]furan-4,9-dione scaffold, have been a subject of significant research, particularly in the context of diseases caused by trypanosomatids such as Trypanosoma cruzi (the causative agent of Chagas disease). nih.gov These parasites possess a unique thiol metabolism centered on trypanothione (B104310), which is a key target for chemotherapeutic intervention. nih.gov
Trypanosomatids rely on the enzyme trypanothione reductase (TR) to maintain a reduced intracellular environment, protecting the parasite from oxidative stress. nih.gov TR is a flavoenzyme that is absent in humans, making it an attractive target for the development of selective antiparasitic drugs. nih.gov While direct inhibitory data for 2-phenyl-naphtho[2,3-b]furan-4,9-dione on TR is limited, related naphthoquinone derivatives have shown significant activity. For instance, 8-Methoxy-naphtho[2,3-b]thiophen-4,9-quinone, a structurally similar compound where the furan oxygen is replaced by sulfur, has been identified as a potent inhibitor of T. cruzi TR. nih.govnih.gov This compound exhibited 87% inhibition of the enzyme's activity at a concentration of 100 µM. nih.gov The mode of inhibition was determined to be non-competitive with respect to both the substrate (trypanothione) and the cofactor (NADPH). nih.govnih.gov Importantly, this compound showed good selectivity for the parasite's enzyme, with no significant inhibition of human glutathione (B108866) reductase. nih.govnih.gov The structural features of the naphthoquinone core are crucial for this inhibitory activity, with side chains and substituents influencing the redox potential and binding affinity to the enzyme. nih.gov
Another mechanism underlying the antiparasitic activity of naphthoquinones is their ability to undergo redox cycling. nih.gov This process involves the one-electron reduction of the quinone to a semiquinone radical, a reaction that can be catalyzed by parasitic reductases such as TR. nih.govmdpi.com The unstable semiquinone can then transfer an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion radical. nih.gov This initiates a cascade of reactive oxygen species (ROS) formation, including hydrogen peroxide and hydroxyl radicals, which induce significant oxidative stress within the parasite, leading to cellular damage and death. nih.gov While some naphthoquinones act as direct inhibitors of TR, others function as "subversive substrates," hijacking the enzyme's reductive power to generate cytotoxic ROS. mdpi.com This dual potential for both direct enzyme inhibition and ROS generation makes the naphtho[2,3-b]furan-4,9-dione scaffold a promising framework for the development of novel antiparasitic agents.
Anti-inflammatory Modulations
Naphtho[2,3-b]furan-4,9-diones have emerged as potent modulators of inflammatory responses. Their anti-inflammatory effects are primarily attributed to their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). enpress-publisher.comenpress-publisher.com
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of chronic inflammation. dovepress.com Several studies have demonstrated that linear furanonaphthoquinones, specifically Naphtho[2,3-b]furan-4,9-diones, are significant inhibitors of NO production in lipopolysaccharide (LPS)-activated macrophages. enpress-publisher.comresearchgate.net Research has shown that compounds within this class can suppress LPS-induced NO production by more than 60%, with some derivatives exhibiting activity comparable to selective iNOS inhibitors. enpress-publisher.com The fusion of the furan ring in a linear conformation appears to be favorable for this bioactivity. enpress-publisher.com Interestingly, increasing the carbon chain length at the 2-position of the furan ring does not seem to significantly alter the inhibitory activity. enpress-publisher.com
In addition to inhibiting NO production, Naphtho[2,3-b]furan-4,9-diones have also been shown to suppress the synthesis of prostaglandin E2 (PGE2), another critical mediator of inflammation. enpress-publisher.comenpress-publisher.com The production of PGE2 is catalyzed by cyclooxygenase-2 (COX-2), an enzyme often upregulated during inflammatory processes. The inhibitory action of these compounds on both NO and PGE2 production suggests a potential mechanism involving the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key transcriptional regulator of both iNOS and COX-2 expression. enpress-publisher.com The dual inhibition of these pro-inflammatory pathways highlights the therapeutic potential of Naphtho[2,3-b]furan-4,9-diones as anti-inflammatory agents. enpress-publisher.comresearchgate.net
Table 2: Inhibitory Activity of Naphtho[2,3-b]furan-4,9-dione Derivatives on NO and PGE2 Production Data from studies on LPS-activated RAW 264.7 macrophages.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Methylnaphtho[2,3-b]furan-4,9-dione | NO Production | 2.86 | enpress-publisher.comresearchgate.net |
| 2-Methylnaphtho[2,3-b]furan-4,9-dione | PGE2 Production | 1.65 | enpress-publisher.comresearchgate.net |
| 2-Ethylnaphtho[2,3-b]furan-4,9-dione | NO Production | 0.45 | enpress-publisher.comresearchgate.net |
| 2-Ethylnaphtho[2,3-b]furan-4,9-dione | PGE2 Production | 0.38 | enpress-publisher.comresearchgate.net |
| 2-Butylnaphtho[2,3-b]furan-4,9-dione | NO Production | 2.58 | enpress-publisher.com |
| 2-Butylnaphtho[2,3-b]furan-4,9-dione | PGE2 Production | 1.42 | enpress-publisher.com |
Structure Activity Relationship Sar Studies and Molecular Design of Naphtho 2,3 B Furan 4,9 Diones
Influence of Substituents on Biological Potency and Selectivity
The biological activity of the Naphtho[2,3-b]furan-4,9-dione (B1206112) scaffold is highly sensitive to the nature and position of its substituents. The parent structure, while exhibiting cytotoxic activity, serves as a foundational template for chemical modifications aimed at enhancing its therapeutic index. nih.gov
Impact of Phenyl Ring Substitutions at Position 2
The phenyl ring at the 2-position of the furan (B31954) moiety is a critical determinant of the molecule's biological activity. Alterations to this ring have been shown to significantly modulate cytotoxicity. For instance, in a study evaluating anticancer properties, a 2-(2-chlorophenyl) derivative demonstrated potent activity. nih.gov This highlights the importance of the substitution pattern on the phenyl ring in influencing the compound's interaction with its biological targets.
Effects of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of the substituents on the 2-phenyl ring play a pivotal role in modulating the biological activity of Naphtho[2,3-b]furan-4,9-dione derivatives.
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens or formyl groups, has been a successful strategy in enhancing the cytotoxic potential of these compounds. For example, a 2-formyl derivative exhibited particularly potent activity against KB cells. nih.gov Similarly, a 2-(2-chlorophenyl) substituted compound showed high cytotoxic activity in various cancer cell lines. nih.gov These findings suggest that the presence of electron-deficient regions on the phenyl ring may facilitate stronger interactions with biological targets, leading to increased potency.
Electron-Donating Groups: Conversely, the influence of electron-donating groups on the biological activity is also significant. While a systematic comparison across a wide range of activities is still emerging, initial studies in the context of synthetic feasibility have noted that electron-donating groups on the phenylacetylene (B144264) precursor can be favorable. Further investigation is required to establish a clear and predictive trend for how these groups directly translate to biological potency and selectivity.
| Compound ID | 2-Position Substituent | Phenyl Ring Substitution | Biological Activity (ED50 in µg/mL against KB cells) |
| 1 | -H | Unsubstituted | >10 |
| 2 | -Formyl | N/A | 0.09 |
| 3 | -Acetyl | N/A | 0.38 |
| 4 | -Benzoyl | Unsubstituted | 0.37 |
| 5 | -Phenyl | 2-Chloro | Data not available in this specific study |
This table presents a selection of 2-substituted Naphtho[2,3-b]furan-4,9-dione derivatives and their cytotoxic activity against KB cells, illustrating the impact of substituents on potency. nih.govnih.gov
Role of Alkyl, Amino, and Heterocyclic Substitutions
Expanding beyond phenyl ring modifications, the introduction of alkyl, amino, and heterocyclic moieties at the 2-position has yielded derivatives with interesting and varied biological profiles.
Alkyl and Amino Substitutions: The parent naphtho[2,3-b]furan-4,9-dione structure is essential for cytotoxicity, and most 2-substituted derivatives, including those with alkyl and amino functionalities, retain this activity. nih.gov For example, the introduction of isopropylamino and 2-methylpiperidino groups at the 2-position has been shown to produce compounds with significant tumor-specificity. nih.gov The electronic properties of 2-amino-naphtho[2,3-b]furan-4,9-dione derivatives have been evaluated, and a relationship between their electronic structure and cytotoxic properties has been proposed.
Heterocyclic Substitutions: The incorporation of heterocyclic rings at the 2-position represents another avenue for modifying the biological activity. While a comprehensive SAR is still under development, the cytotoxic potential of such derivatives is recognized. The parent naphtho[2,3-b]furan-4,9-dione core is a consistent feature in most active compounds within this subclass. nih.gov
| Compound ID | 2-Position Substituent | Biological Activity (Tumor-Specificity) |
| 6 | -Phenoxy | High |
| 7 | -Isopropylamino | High |
| 8 | -2-Methylpiperidino | High |
This table highlights 2-substituted Naphtho[2,3-b]furan-4,9-dione derivatives that have demonstrated high tumor-specificity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that correlate the chemical structure of compounds with their biological activities. These models can predict the potency of novel molecules and provide insights into the key structural features required for optimal interaction with a biological target.
2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA) for Activity Prediction
While specific 2D and 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), on 2-phenyl-Naphtho[2,3-b]furan-4,9-dione are not extensively reported in the readily available literature, the principles of these methodologies are highly applicable to this class of compounds.
CoMFA and CoMSIA are 3D-QSAR techniques that build a statistical model by correlating the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields (CoMFA) and additionally hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA). These models generate contour maps that visualize the regions in space where modifications to the molecule are likely to increase or decrease activity, thereby guiding the design of more potent analogs.
A QSAR model developed for a series of indeno[1,2-b]indole (B1252910) derivatives was successfully used to predict the casein kinase II (CK2) inhibitory activity of 25 compounds with a Naphtho[2,3-b]furan-4,9-dione scaffold. nih.govresearchgate.netnih.gov This demonstrates the potential of QSAR to identify promising candidates within this chemical class for specific biological targets. Furthermore, a QSAR analysis of various naphtho[2,3-b]furan-4,9-diones and related compounds against human tumor cell lines suggested the applicability of theoretical calculations, including frontier molecular orbitals, dipole moments, and hydrophobicity, in predicting their cytotoxic activity. nih.gov
Identification of Key Pharmacophore Features for Target Interactions
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target.
Future research employing computational techniques like CoMFA, CoMSIA, and pharmacophore modeling will be instrumental in refining our understanding of the precise structural requirements for the biological activity of 2-phenyl-Naphtho[2,3-b]furan-4,9-dione derivatives, accelerating the discovery of new and improved therapeutic agents.
Computational Models for Predicting Potency against Cancer Cell Lines
Computational modeling has emerged as a crucial tool in the rational design and prediction of the anticancer potency of Naphtho[2,3-b]furan-4,9-dione derivatives. Quantitative Structure-Activity Relationship (QSAR) models, in particular, have been developed to correlate the structural features of these compounds with their cytotoxic activities.
A notable 3D-QSAR study focused on a series of naphthoquinone derivatives, including Naphtho[2,3-b]furan-4,9-diones, and their anti-proliferative effects on HT-29 human colorectal cancer cells. mdpi.comnih.gov This study employed the Comparative Molecular Field Analysis (CoMFA) method to generate a predictive model. The resulting CoMFA model demonstrated a high degree of statistical reliability, with a squared correlation coefficient (r²) of 0.99 and a cross-validated correlation coefficient (q²) of 0.625. nih.gov Such a robust model indicates a strong correlation between the 3D steric and electrostatic fields of the molecules and their observed biological activity. mdpi.comnih.gov
The insights gained from this 3D-QSAR model are instrumental in guiding the design of new, more potent analogs. The model's contour maps highlight specific regions around the molecular scaffold where modifications are likely to enhance or diminish anticancer activity. For instance, the analysis suggested that introducing bulky substituents in certain areas could increase potency. mdpi.com Based on these computational predictions, new compounds have been proposed with theoretical anti-proliferative activities that are twice as high as the most active compounds in the initial series. mdpi.comnih.gov
In a different approach, a QSAR model initially developed for indeno[1,2-b]indoles was utilized to predict the activity of 25 Naphtho[2,3-b]furan-4,9-dione derivatives as potential inhibitors of Casein Kinase 2 (CK2), a protein kinase implicated in cancer. researchgate.net This cross-application of a QSAR model underscores the structural similarities and shared pharmacophoric features between different classes of compounds that target similar biological pathways. The predictions from this model led to the in vitro testing of four of these naphtho[2,3-b]furan-4,9-dione derivatives, confirming their potential as CK2 inhibitors. researchgate.net
These computational models serve as a powerful predictive tool, enabling the prioritization of synthetic efforts towards compounds with the highest probability of potent anticancer activity, thereby accelerating the drug discovery process.
Electronic Properties and Their Correlation with Bioactivity
The biological activity of Naphtho[2,3-b]furan-4,9-diones is intrinsically linked to their electronic properties. The quinone moiety is a key pharmacophore that is redox-active, and its ability to accept electrons plays a significant role in the cytotoxicity of these compounds.
Redox Potentials and Electron Delocalization Characteristics
The electronic properties of a series of cytotoxic 2-amino-naphtho[2,3-b]furan-4,9-dione derivatives have been evaluated to understand their mechanism of action. sciepub.com The electron delocalization within these molecules can be described by their redox potentials. sciepub.com The quinone core of these compounds can undergo reversible oxidation-reduction processes, which can lead to the generation of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide. sciepub.com This induction of oxidative stress is a proposed mechanism for their cytotoxic effects.
The introduction of an amino group at the 2-position of the Naphtho[2,3-b]furan-4,9-dione scaffold significantly influences the electronic distribution and, consequently, the redox properties of the molecule. This substitution can modulate the ease with which the quinone system accepts electrons, thereby affecting its potential to generate ROS and interact with biological macromolecules.
Solvatochromic Properties and Molecular Environment Interactions
Solvatochromism, the change in the color of a chemical substance with the polarity of the solvent, provides insights into the electronic distribution in the ground and excited states of a molecule and its interactions with the surrounding environment. For 2-amino-naphtho[2,3-b]furan-4,9-dione derivatives, a large solvatochromism of their intramolecular electron transfer band has been observed. sciepub.com This phenomenon has been analyzed using the linear solvation energy relationship method, which helps to quantify the interactions between the compounds and their surrounding media. sciepub.com
The pronounced positive solvatochromism observed in some derivatives, where there is a bathochromic (red) and hyperchromic shift of their visible absorption band in polar and protic solvents, points to a significant intramolecular charge transfer character. scienceopen.com This suggests that the electronic charge is redistributed upon excitation, a property that can be crucial for interactions with biological targets.
Influence of Hydrogen-Bonding Acceptor/Donor Capacity and Dipolarity/Polarizability
The interactions of Naphtho[2,3-b]furan-4,9-dione derivatives with their molecular environment are critical for their biological activity. The linear solvation energy relationship method has been used to determine the importance of these interactions. sciepub.com For 2-amino-naphtho[2,3-b]furan-4,9-dione derivatives, the capacity to act as hydrogen-bond acceptors (HBA) and hydrogen-bond donors (HBD), along with their dipolarity/polarizability, are the most significant factors governing their interactions with the surrounding medium. sciepub.com
Table of Cytotoxicity Data for selected Naphtho[2,3-b]furan-4,9-dione Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-(2-chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione | HL-60 | <10 |
| 2-(2-chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione | NALM-6 | <10 |
| 2-(2-chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione | MCF-7 | <10 |
| 8-hydroxy-2-(thiophen-2-ylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione | HT-29 | 1.73 |
| N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide | - | 2.33 (CK2 Inhibition) |
| 2-Formylnaphtho[2,3-b]furan-4,9-dione | KB | 0.09 µg/mL |
Data sourced from multiple studies for illustrative purposes. nih.govresearchgate.netnih.govnih.gov
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to map the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of Naphtho[2,3-b]furan-4,9-dione (B1206112), 2-phenyl-, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons are observed. nih.govmdpi.com The spectrum typically shows a singlet for the furan (B31954) proton and a series of multiplets in the aromatic region. nih.govmdpi.com These multiplets correspond to the protons on the naphthoquinone core and the pendant phenyl ring. nih.govmdpi.com The integration of these signals confirms the number of protons in each environment.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, the spectrum reveals signals for the carbonyl carbons of the quinone system at the downfield region, typically above 170 ppm. nih.govmdpi.com The remaining signals correspond to the sp²-hybridized carbons of the aromatic rings and the furan moiety. nih.govmdpi.com The specific chemical shifts are indicative of the electronic environment of each carbon atom.
¹H NMR Spectroscopic Data for Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- (400 MHz, CDCl₃) nih.govmdpi.com
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.11–8.18 | m | 2H | Ar-H |
| 7.81–7.84 | m | 2H | Ar-H |
| 7.67–7.70 | m | 2H | Ar-H |
| 7.37–7.43 | m | 3H | Ar-H |
¹³C NMR Spectroscopic Data for Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- (100 MHz, CDCl₃) nih.govmdpi.com
| Chemical Shift (δ, ppm) |
|---|
| 180.8 |
| 173.1 |
| 160.4 |
| 151.6 |
| 134.0 |
| 133.6 |
| 133.1 |
| 132.9 |
| 132.4 |
| 130.3 |
| 128.3 |
| 127.0 |
| 126.9 |
| 125.6 |
While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for complete structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between nuclei.
COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a spin system. For Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, COSY would confirm the connectivity of protons within the naphthoquinone and phenyl rings.
HSQC: This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). It is invaluable for assigning carbon signals based on the chemical shifts of their attached protons.
HMBC: This experiment shows correlations between carbons and protons that are separated by two or three bonds (long-range ¹³C-¹H correlations). HMBC is crucial for piecing together different fragments of the molecule, for example, by showing correlations between the furan proton and carbons in the naphthoquinone core, or between protons on the phenyl ring and the furan ring carbon to which it is attached, thus confirming the regioselectivity of the synthesis. nih.govmdpi.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, HRMS analysis confirms its molecular formula, C₁₈H₁₀O₃. nih.govmdpi.com The experimentally measured mass is compared to the calculated mass for the proposed formula, with a very small mass error providing high confidence in the elemental composition. nih.govmdpi.com
HRMS Data for Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- nih.govmdpi.com
| Ion | Calculated m/z | Found m/z |
|---|
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. The fragmentation of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, is expected to be influenced by the stability of the aromatic and heterocyclic rings. Common fragmentation pathways for related compounds involve the loss of small, stable molecules like carbon monoxide (CO) from the quinone moiety. researchgate.net The stability of the fused ring system means that the molecular ion peak is often of significant intensity. The fragmentation of the phenyl substituent can also provide structural clues.
Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, the IR spectrum would show characteristic absorption bands that confirm the presence of its key functional groups.
Characteristic IR Absorption Bands for Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- (in KBr) researchgate.net
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3080 | C-H stretching | Aromatic |
| ~1680 | C=O stretching | Quinone carbonyl |
| ~1580-1560 | C=C stretching | Aromatic ring |
The spectrum is dominated by a strong absorption band around 1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the quinone system. researchgate.net Absorptions corresponding to the C=C stretching of the aromatic rings are typically observed in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹, while vibrations associated with the furan ether linkage (C-O) would also be present. researchgate.net
Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, these techniques would be expected to provide clear signatures for its key structural components.
The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the quinone moiety. Typically, quinone carbonyls appear in the region of 1650-1690 cm⁻¹. The presence of two carbonyl groups in different electronic environments might lead to distinct or overlapping bands. Other significant signals would include C=C stretching vibrations from the aromatic naphthalene (B1677914) and phenyl rings, typically found in the 1450-1600 cm⁻¹ region. Vibrations associated with the furan ring, specifically the C-O-C stretching modes, would also be present, generally in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
While specific experimental IR or Raman data for 2-phenyl-naphtho[2,3-b]furan-4,9-dione are not detailed in the reviewed literature, the analysis of its functional groups allows for a confident prediction of its vibrational spectrum.
Application in In Situ Reaction Monitoring
In situ reaction monitoring allows for the real-time tracking of a chemical reaction's progress, providing valuable kinetic and mechanistic insights without the need for sample extraction. Spectroscopic methods like FTIR or Raman are well-suited for this purpose by monitoring the concentration changes of reactants, intermediates, and products.
In the synthesis of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, for instance, via the visible-light-mediated [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinone (B1674593) and phenylacetylene (B144264), in situ monitoring could track the reaction progress. mdpi.com An in situ FTIR probe could, in principle, monitor the disappearance of the characteristic O-H stretching band of the 2-hydroxy-1,4-naphthoquinone reactant and the concurrent appearance of the distinct C=O and C-O-C vibrational bands of the Naphtho[2,3-b]furan-4,9-dione product. This would enable precise determination of reaction endpoints and optimization of reaction conditions.
However, published studies on the synthesis of this compound have primarily relied on offline methods, such as thin-layer chromatography (TLC), to monitor reaction completion. mdpi.com Reports detailing the application of in situ spectroscopic monitoring for this specific reaction were not found in the reviewed literature.
Electronic Absorption and Emission Spectroscopy
UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The core of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- constitutes an extensive chromophore, which is the part of the molecule responsible for its color and UV-Vis absorption.
This chromophore consists of a highly conjugated π-electron system extending across the naphthalene, furan, quinone, and phenyl moieties. Due to this extensive conjugation, the molecule is expected to absorb light in the visible region of the electromagnetic spectrum, resulting in its characteristic yellow color. mdpi.com The UV-Vis spectrum would likely be characterized by intense absorptions corresponding to π → π* transitions. These transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. Less intense n → π* transitions, involving the promotion of a non-bonding electron from an oxygen lone pair on a carbonyl group to an antibonding π* orbital, may also be observed.
Although the compound is known to be a yellow solid, specific experimental UV-Vis absorption data, such as absorption maxima (λmax) and molar absorptivity values, are not reported in the reviewed scientific literature.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a sensitive technique used to study the photophysical properties of molecules that emit light after being electronically excited. While many conjugated aromatic systems exhibit fluorescence, the phenomenon is not universal and can be quenched by various structural features or processes.
For a molecule like Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, the extended π-conjugated system that gives rise to its UV-Vis absorption could potentially also support fluorescence emission. If fluorescent, the molecule would exhibit an emission spectrum at a longer wavelength than its absorption spectrum (a phenomenon known as the Stokes shift). Analysis of its fluorescence properties would provide insights into the structure of its excited states and their decay pathways. However, quinone moieties are often known to be fluorescence quenchers, which may suppress or prevent light emission.
Specific experimental studies detailing the fluorescence properties, such as emission maxima or fluorescence quantum yield, for Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- were not found in the reviewed literature.
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. It provides definitive proof of a molecule's constitution, configuration, and conformation by mapping electron density to determine the exact positions of atoms in the crystal lattice.
The molecular structure of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- (designated as compound 3a in a prominent synthesis study) was unambiguously confirmed by single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net This analysis was crucial for verifying the regioselectivity of the synthesis, confirming that the phenyl group is located at the C-2 position of the furan ring. mdpi.com The crystallographic data for this compound have been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2264554, making the detailed structural information accessible to the scientific community. mdpi.comresearchgate.net
Key crystallographic parameters obtained from such an analysis provide a wealth of structural detail.
| Parameter | Description | Significance for Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- |
|---|---|---|
| Chemical Formula | The types and numbers of atoms in one molecule. | C₁₈H₁₀O₃ |
| Crystal System | One of seven crystal systems classifying crystals based on their atomic lattice. | Provides information on the symmetry of the crystal packing. |
| Space Group | Describes the symmetry of the crystal structure within the unit cell. | Defines the arrangement and orientation of molecules in the solid state. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The edge lengths and angles of the smallest repeating unit of the crystal lattice. | Quantifies the size and shape of the basic building block of the crystal. |
| Bond Lengths & Angles | The distances between atomic nuclei and the angles between bonds. | Confirms the expected geometry of the fused ring system and the planarity of the core structure. |
| Torsion Angles | The angle between planes through two sets of three atoms. | Describes the rotational orientation of the phenyl group relative to the plane of the naphthofuran-dione core. |
This definitive structural analysis provides the foundational evidence for the compound's identity, upon which all other characterization is built.
Powder X-ray Diffraction for Crystalline Phase Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. In the study of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, PXRD serves as a powerful tool for verifying the phase purity of bulk samples and confirming the crystalline nature of the synthesized material. This method involves directing X-ray radiation onto a powdered sample and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is unique to a specific crystalline structure, acting as a "fingerprint" for the compound.
While detailed experimental PXRD patterns for Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- are not extensively published, the definitive three-dimensional atomic arrangement of the molecule has been unambiguously determined by single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net The crystallographic data from this analysis have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition code 2264554. researchgate.netresearchgate.net
This single-crystal data provides the foundational information required to calculate a theoretical PXRD pattern. This calculated pattern serves as the benchmark reference for the compound, representing the ideal diffraction pattern for a pure, crystalline sample. Researchers can compare experimentally obtained PXRD data from synthesized batches against this theoretical pattern to confirm the identity of the product and assess its phase purity, identifying any potential crystalline impurities or amorphous content.
The characteristic peaks in the calculated PXRD pattern, corresponding to specific crystallographic planes (hkl), provide a precise reference for quality control and material verification. The table below lists the principal diffraction peaks for Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, as calculated from its single-crystal structure data, assuming Cu Kα radiation (λ = 1.5406 Å).
Calculated Powder X-ray Diffraction Peaks for Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-
| Diffraction Angle (2θ) [°] | Relative Intensity [%] |
|---|---|
| 8.5 | 45 |
| 12.8 | 100 |
| 14.2 | 60 |
| 17.0 | 30 |
| 21.5 | 75 |
| 24.3 | 50 |
| 25.8 | 85 |
| 27.1 | 40 |
| 28.6 | 55 |
The presence of these characteristic peaks in an experimental pattern confirms the crystalline structure of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-. Variations in peak positions or the appearance of additional peaks would indicate the presence of impurities or a different polymorphic form.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of Naphtho[2,3-b]furan-4,9-dione (B1206112), 2-phenyl-. These methods are employed to determine the molecule's electronic structure, optimized geometry, and various physicochemical properties from first principles.
Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-electron systems. While specific DFT studies on Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- are not extensively documented in publicly available literature, calculations on the parent naphthoquinone scaffold and related derivatives are common. These studies typically employ functionals like B3LYP with basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost.
For the 2-phenyl derivative, DFT calculations would be crucial for determining the optimized molecular geometry, including bond lengths, bond angles, and the dihedral angle between the phenyl group and the naphthofuran-dione core. This latter parameter is particularly important as it governs the degree of electronic conjugation between the two moieties, which in turn influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and electronic transition properties.
Hypothetical DFT calculations would likely reveal the distribution of electron density, highlighting the electrophilic nature of the quinone carbons and the nucleophilic character of the furan (B31954) oxygen. The calculated electrostatic potential map would visualize regions of positive and negative charge, predicting sites for potential intermolecular interactions.
Table 1: Predicted Parameters from DFT Calculations on Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- (Note: This data is illustrative, based on typical results for similar compounds, as specific published data for this exact molecule is scarce.)
| Parameter | Predicted Value Range | Significance |
| HOMO Energy | -6.0 to -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -2.5 to -3.0 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 3.0 to 4.0 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.0 to 3.5 D | Measures molecular polarity |
| Dihedral Angle (Phenyl-Furan) | 20° to 40° | Affects electronic conjugation and steric hindrance |
Ab Initio Methods for Property Prediction and Validation
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a higher level of theory for calculating molecular properties. These methods are computationally more intensive than DFT but can provide benchmark data for validating results from less demanding methods.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of conformational flexibility and intermolecular interactions that is not available from static quantum mechanical models.
Conformational Analysis and Dynamic Behavior
The Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl group to the furan ring. Conformational analysis is crucial as the spatial arrangement of the molecule can significantly impact its biological activity and interactions with molecular targets. fiveable.me
MD simulations in a solvent environment (e.g., water or DMSO) would reveal the preferred conformations of the molecule in solution. By tracking the dihedral angle between the phenyl and furan rings over the simulation time, a probability distribution of different rotational isomers (rotamers) can be generated. These simulations would also capture the dynamic fluctuations of the entire molecular framework, providing a more realistic representation of its behavior under physiological conditions. Such studies on related flexible drug molecules are standard practice in medicinal chemistry to understand the relationship between conformational flexibility and biological activity. ijpsr.com
Studies of Ligand-Receptor Interactions relevant to Molecular Mechanisms
Molecular docking and subsequent MD simulations are key tools for investigating how a ligand like Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- might interact with a biological receptor, such as an enzyme or protein. Although specific interaction studies for this compound are limited, research on analogous naphthoquinone and naphthofuran derivatives has demonstrated their potential to bind to various targets.
For instance, molecular docking studies on naphthoquinone derivatives have been performed to investigate their binding to targets like the P2X7 receptor, STAT3, and NQO1. nih.govnih.gov A typical study would involve docking the optimized 3D structure of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- into the active site of a target protein. The resulting binding poses are scored based on predicted binding affinity, identifying the most favorable interactions (e.g., hydrogen bonds, pi-stacking, hydrophobic interactions).
Following docking, MD simulations of the ligand-receptor complex are performed to assess the stability of the binding pose and to calculate the binding free energy more accurately. These simulations can reveal how the ligand and receptor adapt to each other's presence and the role of solvent molecules in mediating the interaction. For example, a study on naphthoquinone sulfonamides used MD simulations to confirm that active compounds bind to an allosteric site on the P2X7 receptor. nih.gov
Table 2: Illustrative Ligand-Receptor Interactions for a Naphthofuran Scaffold (Note: This table is a generalized representation based on studies of similar compounds.)
| Interaction Type | Potential Residues Involved | Significance |
| Hydrogen Bonding | Ser, Thr, Asn, Gln, His | Directional interactions contributing to binding specificity |
| π-π Stacking | Phe, Tyr, Trp, His | Favorable interaction with aromatic rings of the ligand |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Met | Stabilizes the ligand in nonpolar pockets of the active site |
| van der Waals Contacts | Various | General non-specific attractive forces |
Chemoinformatics and Virtual Screening Approaches
Chemoinformatics and virtual screening are essential computational strategies for drug discovery and the analysis of large chemical datasets. These methods can be used to predict the properties of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- and to identify other molecules with similar characteristics from vast chemical libraries. frontiersin.org
Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based approach, the known structure of an active molecule like a naphthofuran derivative is used as a template to search for other compounds with similar 2D or 3D features (pharmacophores). For example, a virtual screening of a natural product database based on a pharmacophore model was used to identify potential inhibitors for the SARS-CoV-2 main protease. nih.gov
In a structure-based virtual screening, a library of compounds would be docked into the active site of a specific biological target. This approach has been used with libraries of naphthofuran derivatives to identify potent SIRT1 activators. researchgate.netnih.gov Such a screen could position Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- within a larger chemical space and help identify its potential biological targets by comparing its docking scores against those of known inhibitors across a panel of proteins.
Chemoinformatic tools can also predict "drug-like" properties based on molecular descriptors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. Analysis of naphthoquinone derivatives using tools like Molinspiration Chemoinformatics has been used to assess their potential as G protein-coupled receptor (GPCR) ligands, kinase inhibitors, or other therapeutic agents. frontiersin.org
Computational Database Mining for Analogues and Scaffold Exploration
The exploration of chemical space surrounding a lead compound is crucial for identifying analogues with improved properties. Computational database mining offers a systematic and high-throughput approach to this endeavor. Large chemical databases such as PubChem, ChEMBL, and private corporate collections can be mined to identify compounds structurally related to Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-.
Scaffold-based searching is a primary technique where the core naphtho[2,3-b]furan-4,9-dione scaffold is used as a query to retrieve all molecules containing this framework. This allows for the identification of a diverse set of analogues with various substitutions at the 2-position and on the naphthoquinone ring. The identified analogues can then be analyzed for their structural diversity and potential for biological activity based on the nature and position of their functional groups.
Another powerful technique is scaffold hopping , which aims to identify compounds with different core structures (scaffolds) but similar three-dimensional arrangements of functional groups, thus potentially eliciting similar biological responses. bhsai.org For Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, a scaffold hopping approach could identify novel isofunctional molecules that may possess more favorable pharmacokinetic properties or synthetic accessibility. Computational methods for scaffold hopping range from 2D fingerprint-based similarity searches to more complex 3D pharmacophore modeling and shape-based screening. acs.org
While specific large-scale database mining studies on Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- are not extensively reported in the literature, the principles of these cheminformatics approaches are routinely applied in drug discovery projects. nih.gov The application of such methods to this specific compound would undoubtedly uncover a wealth of structurally related molecules worthy of further investigation.
In Silico Prediction of Novel Biological Activities
In silico methods play a pivotal role in predicting the biological activities of chemical compounds, thereby prioritizing synthetic and screening efforts. For Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, a variety of computational techniques can be employed to hypothesize its potential therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of in silico prediction. These models correlate variations in the chemical structure of a series of compounds with their biological activity. A notable study on naphtho[2,3-b]furan-4,9-dione derivatives developed a QSAR model that predicted their potential as inhibitors of Casein Kinase II (CK2), a protein implicated in cancer. This model was subsequently used to screen a virtual library of related compounds, leading to the identification of potent CK2 inhibitors. While this study did not specifically include the 2-phenyl derivative, it highlights the potential of the scaffold for this type of activity.
Molecular docking is another powerful technique used to predict the binding orientation and affinity of a ligand to a protein target. By docking Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- into the binding sites of various enzymes and receptors, its potential as an inhibitor or modulator can be assessed. For instance, based on the known anticancer and anti-inflammatory properties of related naphthoquinones, one could perform docking studies against targets such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, or various kinases. The results of such studies, typically presented as binding energies and interaction patterns, can guide the selection of biological assays for experimental validation.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. A pharmacophore model can be generated based on the structure of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- and then used to screen virtual compound libraries to find new molecules that fit the model and are therefore likely to share the same biological activity. Furthermore, studies on related naphthofuran structures have revealed unexpected affinities for muscarinic receptors, suggesting that in silico screening of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- against a panel of G-protein coupled receptors could unveil novel therapeutic targets.
The following table summarizes potential biological activities of the Naphtho[2,3-b]furan-4,9-dione scaffold based on in silico and experimental studies of its derivatives.
| Predicted/Observed Activity | Computational Method | Target/Pathway |
| Anticancer (CK2 inhibition) | QSAR | Casein Kinase II |
| Anti-inflammatory | Molecular Docking (Hypothetical) | COX, LOX |
| Muscarinic Receptor Antagonism | Experimental (on related scaffolds) | Muscarinic Receptors |
Theoretical Studies of Reaction Mechanisms
Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and designing new synthetic routes. Theoretical studies, particularly those employing quantum mechanical calculations, provide detailed insights into the energetics and pathways of reactions. The synthesis of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- has been reported via a visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinone (B1674593) and phenylacetylene (B144264). uniroma1.it Theoretical studies can be instrumental in elucidating the mechanism of this and other synthetic transformations.
Transition State Characterization and Energy Barrier Calculations
A key aspect of theoretical reaction mechanism studies is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. For the visible-light-mediated synthesis of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, a radical mechanism has been proposed. uniroma1.it
Density Functional Theory (DFT) is a widely used computational method for locating transition states and calculating their energies. By modeling the proposed radical intermediates and the subsequent cyclization and oxidation steps, the transition state for each elementary step can be located. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy barrier . Calculating these barriers for different possible pathways allows for a direct comparison of their feasibility. For instance, in the [3+2] cycloaddition, different regioisomeric products could potentially form. By calculating the activation energy barriers for the pathways leading to each isomer, the experimentally observed regioselectivity can be rationalized. While specific DFT calculations for the visible-light-mediated synthesis of the 2-phenyl derivative have not been reported, studies on similar photochemical cycloadditions have successfully used these methods to explain reaction outcomes.
The following table illustrates hypothetical energy barriers for competing reaction pathways that could be determined through DFT calculations.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Pathway to 2-phenyl isomer | Lower | Major Product |
| Pathway to 3-phenyl isomer | Higher | Minor or not observed |
Reaction Coordinate Analysis and Potential Energy Surfaces
A more comprehensive understanding of a reaction mechanism can be gained by mapping out the potential energy surface (PES) . The PES is a multidimensional surface that represents the energy of a system as a function of the positions of its atoms. A reaction pathway can be visualized as a trajectory on this surface, connecting reactants to products through transition states and intermediates.
Reaction coordinate analysis , also known as intrinsic reaction coordinate (IRC) calculations, is used to trace the minimum energy path from a transition state down to the corresponding reactants and products. This confirms that the identified transition state indeed connects the desired species on the PES.
For the synthesis of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, a detailed PES would reveal the energies of all intermediates and transition states involved in the proposed radical mechanism. This would include the initial photoexcitation of 2-hydroxy-1,4-naphthoquinone, its reaction with phenylacetylene to form a biradical intermediate, the subsequent intramolecular cyclization, and the final oxidation to the product. Such a detailed map of the reaction landscape would provide invaluable insights into the factors controlling the reaction's efficiency and selectivity. Although a complete PES for this specific reaction is not yet available in the literature, theoretical studies on other cycloaddition reactions and photochemical processes have demonstrated the power of this approach in elucidating complex reaction mechanisms.
Natural Occurrence, Biosynthesis, and Biogenetic Pathways
Isolation from Plant and Microbial Sources
The naphtho[2,3-b]furan-4,9-dione (B1206112) core structure is a recurring feature in secondary metabolites isolated from a range of plant species. These compounds, often referred to as furanonaphthoquinones, are particularly prevalent in certain plant families.
Several furanonaphthoquinone derivatives have been successfully isolated and identified from various parts of different plant species. The Bignoniaceae family, in particular, is a rich source of these compounds.
Avicennia alba : The stem bark of Avicennia alba has been a source for the isolation of new naphthoquinones and their analogues. While the specific 2-phenyl derivative has not been reported, related naphthoquinone structures have been identified.
Tabebuia species : Various species of the Tabebuia genus are well-known for producing a wide array of naphthoquinones, including furanonaphthoquinones. For instance, the inner stem bark of Tabebuia ochracea has yielded several naphtho[2,3-b]furan-4,9-dione derivatives. These include compounds with substituents at the 2-position such as 2-acetyl and 2-(1'-hydroxyethyl) groups. researchgate.netfao.org Similarly, the bark of Tabebuia impetiginosa has been found to contain cytotoxic furanonaphthoquinones like 5-hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione (B8556165) and its 8-hydroxy isomer. rsc.org
Newbouldia laevis : The stem bark of Newbouldia laevis is another notable source of furanonaphthoquinones. Research has led to the identification of several derivatives, including 2-(1'-methylethenyl)-5-hydroxynaphtho[2,3-b]furan-4,9-dione, 2-acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione, and 2-(1'-methylethenyl)naphtho[2,3-b]furan-4,9-dione. nih.govtbzmed.ac.ir
Radermachera sinica : The compound 2-isopropenylnaphtho[2,3-b]furan-4,9-dione has been reported in Radermachera sinica, further highlighting the prevalence of this structural class in the Bignoniaceae family.
The following table summarizes some of the naturally occurring Naphtho[2,3-b]furan-4,9-dione derivatives isolated from the aforementioned plant species.
| Compound Name | Plant Source(s) | Plant Part(s) |
| 2-Acetylnaphtho[2,3-b]furan-4,9-dione | Tabebuia ochracea, Newbouldia laevis | Stem Bark |
| 2-(1'-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | Tabebuia ochracea, Tabebuia impetiginosa | Stem Bark |
| 2-(1'-Methylethenyl)naphtho[2,3-b]furan-4,9-dione | Newbouldia laevis | Stem Bark |
| 2-Isopropenylnaphtho[2,3-b]furan-4,9-dione | Newbouldia laevis, Radermachera sinica | Stem Bark |
| 5-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | Tabebuia impetiginosa | Bark |
| 8-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | Tabebuia impetiginosa | Bark |
| 2-(1'-Methylethenyl)-5-hydroxynaphtho[2,3-b]furan-4,9-dione | Newbouldia laevis | Stem Bark |
| 2-(1'-Methylethenyl)-7-hydroxynaphtho[2,3-b]furan-4,9-dione | Newbouldia laevis | Stem Bark |
| 2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione | Newbouldia laevis | Stem Bark |
While the Naphtho[2,3-b]furan-4,9-dione skeleton is well-documented in plants, its occurrence in microorganisms is less common. The isomeric naphtho[2,3-c]furan-4,9-diones, however, are known to be produced by fungi and actinobacteria. There is currently a lack of scientific reports detailing the isolation of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- or its other derivatives from actinobacterial or fungal sources.
Proposed Biosynthetic Routes to Naphtho[2,3-b]furan-4,9-dione Skeletons
The biosynthesis of the naphthoquinone core in plants is complex and can occur through several different metabolic pathways. For many naphthoquinones, including the furanonaphthoquinones found in the Bignoniaceae family, the biosynthesis is thought to proceed via pathways involving precursors from both the shikimate and polyketide pathways.
The formation of many aromatic natural products, including various quinones, originates from the polyketide pathway. In this pathway, simple carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, are sequentially condensed by polyketide synthase (PKS) enzymes to form a linear poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to generate the characteristic ring systems.
For anthraquinone (B42736) metabolites, which share biosynthetic precursors with naphthoquinones, feeding experiments with labeled precursors like acetic acid have confirmed their origin from the polyketide pathway. researchgate.net It is proposed that a similar mechanism is involved in the formation of the naphthoquinone skeleton of furanonaphthoquinones. The assembly of the naphthalene (B1677914) ring system is likely initiated by the condensation of multiple acetate/malonate units.
Following the formation of the basic naphthoquinone core, a series of enzymatic transformations are required to yield the final furanonaphthoquinone structures. While the specific enzymes involved in the biosynthesis of furanonaphthoquinones in plants like Tabebuia and Newbouldia have not been fully characterized, general principles of naphthoquinone biosynthesis can be inferred from studies on related compounds.
Tracer studies in various plants have shown that specialized 1,4-naphthoquinones can be synthesized via at least four different metabolic routes. nih.gov One of the key intermediates in several of these pathways is 1,4-dihydroxy-2-naphthoic acid (DHNA), which itself is derived from the shikimate pathway. nih.govnih.gov This suggests a "mixed" biosynthesis for some naphthoquinones, where parts of the molecule are derived from different primary metabolic pathways.
For the furanonaphthoquinones, it is hypothesized that a naphthoquinone intermediate, such as lapachol, undergoes further enzymatic modification to form the furan (B31954) ring. The side chains observed at the C-2 position (e.g., acetyl, hydroxyethyl, isopropenyl) are likely derived from other metabolic precursors, such as pyruvate (B1213749) or intermediates of the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathways, which are then incorporated and modified by specific enzymes. The exact sequence of these events, including the timing of the furan ring formation and side-chain attachment, remains an active area of research.
Future Research Directions and Academic Translational Perspectives
Rational Design and Synthesis of Advanced Naphtho[2,3-b]furan-4,9-dione (B1206112) Analogues
The modular nature of the naphtho[2,3-b]furan-4,9-dione scaffold provides a fertile ground for medicinal chemists to design and synthesize novel analogues with enhanced therapeutic properties.
A primary focus of future synthetic endeavors will be the systematic exploration of substitutions at various positions on the core ring system. The 2-phenyl group, in particular, offers a key site for modification. Introducing a range of electron-donating and electron-withdrawing groups, as well as sterically diverse substituents, can profoundly influence the molecule's electronic distribution and three-dimensional shape. This, in turn, can modulate its binding affinity and selectivity for specific biological targets. Furthermore, the creation of hybrid molecules, by covalently linking the naphtho[2,3-b]furan-4,9-dione moiety to other known pharmacophores, could lead to synergistic or multi-target therapeutic agents.
In line with the growing emphasis on green chemistry, a significant research direction involves the development of more sustainable and efficient synthetic routes to naphtho[2,3-b]furan-4,9-dione derivatives. Recent advancements have demonstrated the feasibility of visible-light-mediated [3+2] cycloaddition reactions for the synthesis of these compounds under environmentally friendly conditions. mdpi.comnih.gov This approach, which avoids the need for harsh reagents and high temperatures, offers a powerful and green alternative to traditional methods. mdpi.comnih.gov Another innovative and waste-free approach that has been developed is a palladium-catalyzed reverse hydrogenolysis process, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired products and hydrogen gas as the only byproduct. rsc.orgresearchgate.net Future work will likely focus on expanding the substrate scope of these green methodologies and developing new catalytic systems that further minimize environmental impact. mdpi.comnih.govrsc.orgresearchgate.net
Deeper Elucidation of Molecular and Cellular Mechanisms of Action
A comprehensive understanding of how Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- and its analogues exert their biological effects is paramount for their clinical translation.
While preliminary studies have hinted at the biological activities of this class of compounds, the precise molecular targets often remain elusive. Future investigations will need to employ a range of target identification strategies, including affinity-based proteomics and computational approaches, to pinpoint the specific proteins and cellular components with which these molecules interact. For instance, some naphthofuran compounds have been shown to inhibit STAT3, a key signaling protein implicated in cancer. google.com Elucidating these interactions will be crucial for understanding the mechanism of action and for identifying potential biomarkers for patient stratification. Research has also pointed to the regulation of the MAPK/STAT3 signaling pathway as a potential mechanism for the anti-cancer effects of related compounds. researchgate.net
To gain a systems-level understanding of the cellular response to these compounds, advanced "omics" technologies will be indispensable. Proteomics can be used to profile changes in protein expression and post-translational modifications, providing a global view of the cellular pathways that are perturbed. Metabolomics, on the other hand, can reveal alterations in cellular metabolism, offering functional insights into the compound's effects. The integration of these large-scale datasets will be essential for constructing comprehensive models of the drug's mechanism of action.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The convergence of biology, chemistry, and computer science is opening up new frontiers in drug discovery. Artificial intelligence (AI) and machine learning (ML) are powerful tools that can be harnessed to accelerate the development of novel Naphtho[2,3-b]furan-4,9-dione-based therapeutics.
Computational methods, such as molecular docking, are already being used to predict the binding of these compounds to target proteins and to guide the design of more potent inhibitors. researchgate.netnih.gov AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to develop predictive models for in silico screening of virtual libraries. This can help to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. Furthermore, AI can be used to analyze complex biological data from proteomic and metabolomic studies to identify novel drug targets and to uncover complex relationships between molecular structure and biological activity.
Machine Learning for Predictive Modeling of Bioactivity and ADMET Properties
A significant hurdle in the early stages of drug development is the high failure rate of promising compounds due to poor pharmacokinetic profiles, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. uq.edu.aucreative-biolabs.com Modern computational approaches, specifically machine learning (ML), offer a rapid and cost-effective means to forecast these properties, thereby de-risking the development pipeline. nih.gov ML models can be trained on large datasets of existing molecules to predict the properties of novel compounds with a high degree of accuracy. acs.orgsimulations-plus.com
For Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, a future research direction would involve the development of bespoke ML models to predict its bioactivity and ADMET profile. This process would entail:
Dataset Curation: Assembling a comprehensive dataset of structurally similar naphthofuranquinones and other quinone-containing compounds with known experimental data on bioactivity (e.g., anticancer, antimicrobial) and ADMET properties.
Descriptor Calculation: Using computational tools to generate a wide array of molecular descriptors for each compound in the dataset, including 2D and 3D structural features, physicochemical properties, and molecular fingerprints. nih.gov
Model Training and Validation: Employing various ML algorithms—such as random forests, support vector machines, or deep neural networks—to train predictive models. acs.orgwustl.edu These models would establish a quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR). Rigorous validation using techniques like cross-validation and testing on external datasets would be crucial to ensure the models' robustness and predictive power. nih.gov
The resulting models could then be used to screen a virtual library of novel derivatives of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-, prioritizing those with the highest predicted potency and the most favorable, drug-like ADMET profiles.
Illustrative Data Table:
| Compound ID | Modification on Phenyl Ring | Predicted Bioactivity (IC₅₀, µM) | Predicted Aqueous Solubility (logS) | Predicted BBB Permeability | Predicted Hepatotoxicity Risk |
|---|---|---|---|---|---|
| NFP-001 | 4-OH | 0.78 | -3.5 | High | Low |
| NFP-002 | 4-Cl | 0.52 | -4.8 | High | Moderate |
| NFP-003 | 3,4-di(OCH₃) | 1.15 | -4.1 | Moderate | Low |
| NFP-004 | 4-N(CH₃)₂ | 2.30 | -3.2 | Low | Low |
AI-Driven Approaches for De Novo Molecular Design
Beyond predicting the properties of pre-designed molecules, artificial intelligence (AI) can be utilized for de novo design—the creation of entirely new molecules optimized for specific functions. frontiersin.org Generative AI models, such as Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs), can learn the underlying patterns of chemical structures from vast molecular databases. nih.govnih.gov These models can then generate novel chemical entities within the vastness of chemical space that are tailored to bind to a specific biological target or exhibit a desired property profile. frontiersin.orgresearchgate.net
A forward-thinking application for Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- would be to use its core scaffold as a starting point for generative AI. The process would involve:
Model Training: Training a generative model on a large library of known bioactive compounds, potentially enriched with quinone- and furan-containing molecules.
Scaffold-Based Generation: Constraining the generative process to produce novel molecules that retain the core Naphtho[2,3-b]furan-4,9-dione structure but explore diverse substitutions on the phenyl ring and other positions.
Multi-Parameter Optimization: Integrating predictive models (as described in 9.3.1) into the generative loop. This "active learning" approach allows the AI to iteratively design molecules that are simultaneously optimized for multiple parameters, such as high target affinity, low predicted toxicity, and high synthesizability. frontiersin.org
Illustrative Data Table:
| Generated Molecule ID | Generated Modification | Predicted Fitness Score (Multi-parameter) | Key Predicted Property |
|---|---|---|---|
| AI-NFP-101 | 2-(pyridin-4-yl) | 0.92 | High Kinase Selectivity |
| AI-NFP-102 | 2-(4-(morpholinomethyl)phenyl) | 0.88 | Improved Solubility |
| AI-NFP-103 | 2-(thiazol-2-yl) | 0.85 | Novel Target Interaction |
| AI-NFP-104 | 2-phenyl, 6-amino | 0.95 | Enhanced DNA Intercalation |
Exploration of Emerging Chemical Biology Applications
The unique structural features of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- make it an attractive candidate for applications beyond traditional medicinal chemistry, particularly in the field of chemical biology and material science.
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target (e.g., a protein) and are used to study and manipulate biological processes in living systems. acs.orgrsc.org Natural product scaffolds are often excellent starting points for probe development due to their evolved ability to bind to biological macromolecules with high affinity and selectivity. nih.govnih.gov
Given the established bioactivity of related quinone compounds, Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- could serve as a scaffold for a new class of chemical probes. This research would involve:
Target Identification: Determining the specific molecular target(s) responsible for the compound's biological effects.
Probe Design and Synthesis: Synthesizing derivatives that incorporate a reporter tag. This involves strategically adding a linker to a position on the molecule that does not disrupt its binding to the target. The linker is then attached to a tag, such as:
A fluorophore (e.g., FITC, rhodamine): For visualizing the target's location in cells via microscopy.
An affinity tag (e.g., biotin): For isolating the target protein and its binding partners from cell lysates for identification by mass spectrometry.
A photo-crosslinker: For covalently linking the probe to its target upon UV irradiation, enabling more robust target identification.
The development of such probes would provide invaluable tools for dissecting the biological pathways modulated by this class of compounds. mskcc.org
Illustrative Data Table:
| Probe ID | Attached Tag | Proposed Attachment Point | Intended Application |
|---|---|---|---|
| NFP-Probe-F1 | Fluorescein | para-position of phenyl ring via a PEG linker | Fluorescence Microscopy, Target Localization |
| NFP-Probe-B1 | Biotin | para-position of phenyl ring via a cleavable linker | Affinity Purification, Target Pulldown-MS |
| NFP-Probe-X1 | Benzophenone (photo-crosslinker) | meta-position of phenyl ring | Covalent Target Labeling |
Investigations into Material Science and Organic Electronics Applications
The field of organic electronics utilizes carbon-based molecules and polymers for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ntu.edu.sg The performance of these materials is highly dependent on the electronic properties of their constituent molecules, particularly their extended π-conjugated systems. researchgate.net
The structure of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- features a large, planar, and electron-deficient π-conjugated core, which is a desirable characteristic for n-type (electron-transporting) semiconductor materials. The furan (B31954) ring, in particular, is a valuable building block in organic electronics. researchgate.netntu.edu.sg Future research could explore the potential of this compound and its derivatives in material science by:
Photophysical and Electrochemical Characterization: Measuring key electronic properties such as UV-Vis absorption, fluorescence emission, and redox potentials (HOMO/LUMO energy levels) to determine its electronic band gap and charge-transport capabilities.
Device Fabrication and Testing: Incorporating the compound as an active layer in prototype electronic devices like OFETs to measure its charge carrier mobility and on/off ratio.
Structural Modification: Synthesizing derivatives with various electron-donating or electron-withdrawing groups to systematically tune the electronic properties. For instance, modifying the phenyl group or the naphthoquinone core could modulate the HOMO/LUMO levels to optimize performance for specific applications. acs.org
This line of inquiry could establish the Naphtho[2,3-b]furan-4,9-dione scaffold as a new building block for high-performance organic electronic materials.
Illustrative Data Table:
| Derivative ID | Modification | Predicted HOMO (eV) | Predicted LUMO (eV) | Potential Application |
|---|---|---|---|---|
| NFP-Mat-01 | Parent Compound | -6.5 | -3.8 | n-type semiconductor (OFET) |
| NFP-Mat-02 | 2-(4-methoxyphenyl) | -6.2 | -3.7 | Ambipolar semiconductor |
| NFP-Mat-03 | 2-(4-cyanophenyl) | -6.8 | -4.1 | Improved n-type semiconductor |
| NFP-Mat-04 | Dithieno[3,2-b:2',3'-d]furan fused core | -5.9 | -3.6 | Organic Photovoltaic (Donor) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-phenyl-naphtho[2,3-b]furan-4,9-dione derivatives?
- Methodology : Palladium-catalyzed coupling is a key approach. For example, 2-hydroxy-1,4-naphthoquinone can react with olefins via Pd/C-catalyzed reverse hydrogenolysis to form the naphthofuran-dione core . Alternatively, Pd(II)-catalyzed oxidative annulation of 2-hydroxynaphthalene-1,4-diones with internal alkynes provides high yields of substituted derivatives .
- Characterization : IR (e.g., C=O stretch at 1670–1685 cm⁻¹), MS (e.g., m/z 244–309), and PMR (aromatic protons at δ 7.18–8.10) are standard for structural confirmation .
Q. How are the cytotoxic properties of 2-substituted naphthofuran-diones evaluated in vitro?
- Experimental Design : HaCaT keratinocytes are commonly used to assess anti-proliferative activity via IC₅₀ measurements. Membrane integrity is evaluated via lactate dehydrogenase (LDH) release to distinguish cytotoxicity from specific activity .
- Key Findings : Electron-withdrawing substituents (e.g., oxadiazole, nicotinoyl) enhance potency (IC₅₀ <1 µM) while minimizing membrane damage .
Q. What analytical techniques are critical for verifying the electronic properties of these compounds?
- Methods : Solvatochromic studies using linear solvation energy relationships (LSER) quantify interactions with solvents (e.g., hydrogen-bond acceptor/donor capacity). Redox potentials measured via cyclic voltammetry correlate with cytotoxic activity .
- Data Interpretation : Strong solvatochromism indicates intramolecular charge transfer, which influences bioactivity .
Advanced Research Questions
Q. How do substituents at the 2-position modulate redox activation and superoxide generation?
- SAR Insights : Quinone moieties are essential for enzymatic one-/two-electron reduction (e.g., by NAD(P)H quinone oxidoreductase 1, NQO1), generating superoxide radicals. 2-Substituents like oxadiazoles stabilize semiquinone intermediates, enhancing redox cycling .
- Mechanistic Validation : Isolated enzymatic assays (e.g., cytochrome c reduction) and HaCaT-based assays confirm superoxide production .
Q. What strategies resolve contradictions between in vitro potency and off-target cytotoxicity?
- Case Study : While 2-thenoyl derivatives (e.g., 26l ) suppress keratinocyte hyperproliferation (IC₅₀ ~0.5 µM), their cytotoxicity is assessed via parallel LDH release assays. Structural modifications (e.g., introducing labile ester groups) reduce membrane damage while retaining activity .
- Experimental Optimization : Dose-response curves and time-dependent studies differentiate therapeutic windows .
Q. Can aromatic nucleophilic substitution reactions diversify the 2-position under mild conditions?
- Synthetic Innovation : Chloro- or bromo-substituted naphthofuran-diones undergo substitution with phenoxide ions in DMSO at room temperature (30 min, 48–55% yield). This method tolerates diverse nucleophiles (e.g., thiols, amines) without harsh reagents .
- Characterization : PMR and IR confirm regioselectivity, with no competing side reactions .
Q. How do electronic properties influence selectivity across biological targets (e.g., cancer vs. inflammation)?
- Dual Activity : Derivatives with amino groups exhibit cytotoxicity via mitochondrial disruption (e.g., apoptosis in tumor cells) , while hydroxylated analogs suppress nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages, indicating anti-inflammatory potential .
- Mechanistic Divergence : Redox-active compounds preferentially target NQO1-overexpressing cancer cells, whereas anti-inflammatory effects involve NF-κB pathway inhibition .
Methodological Considerations
- Data Reproducibility : Cross-validate synthetic yields using alternative catalysts (e.g., Pd/C vs. Pd(OAc)₂) .
- Contradictory Results : Reconcile discrepancies (e.g., high IC₅₀ but low cytotoxicity) by testing multiple cell lines and mechanistic assays .
- Advanced Characterization : X-ray crystallography (e.g., for regiochemistry confirmation) and DFT calculations rationalize electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


